4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime
Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula C6H4Cl2N2OS It is known for its unique structure, which includes a pyrimidine ring substituted with chlorine, a methylthio group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime typically involves the reaction of 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine and methylthio groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Lacks the oxime group, which may result in different reactivity and applications.
4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine: Similar structure but without the oxime group, leading to different chemical properties.
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid:
Uniqueness
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is unique due to the presence of both the oxime and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H5Cl2N3OS |
---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
N-[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5Cl2N3OS/c1-13-6-10-4(7)3(2-9-12)5(8)11-6/h2,12H,1H3 |
InChI Key |
QNDOJFRYZPCHJA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.